[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](pyridin-4-yl)methanone
Overview
Description
N,N’-dibenzyl-1-isonicotinoyl-1H-1,2,4-triazole-3,5-diamine: is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzyl-1-isonicotinoyl-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps. One common method includes the reaction of isonicotinic acid hydrazide with benzyl chloride to form N-benzylisonicotinic acid hydrazide. This intermediate is then reacted with 3,5-diamino-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N’-dibenzyl-1-isonicotinoyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N,N’-dibenzyl-1-isonicotinoyl-1H-1,2,4-triazole-3,5-diamine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in drug development. Its triazole ring is a common motif in many pharmaceutical agents, making it a candidate for further exploration in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,N’-dibenzyl-1-isonicotinoyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Benzyltriazole: Another triazole derivative with applications in corrosion inhibition and as a ligand in coordination chemistry.
Isonicotinic Acid Hydrazide: A precursor in the synthesis of N,N’-dibenzyl-1-isonicotinoyl-1H-1,2,4-triazole-3,5-diamine with known antimicrobial properties.
Uniqueness: N,N’-dibenzyl-1-isonicotinoyl-1H-1,2
Properties
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-20(19-11-13-23-14-12-19)28-22(25-16-18-9-5-2-6-10-18)26-21(27-28)24-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H2,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBDPGVSAQGGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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